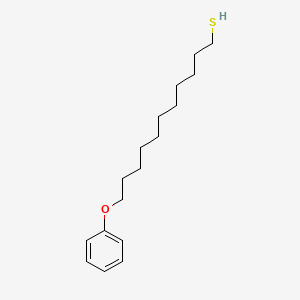
11-Phenoxyundecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Phenoxyundecane-1-thiol is an organic compound with the molecular formula C17H28OS. It is a thiol derivative, characterized by the presence of a phenoxy group attached to an undecane chain, which terminates in a thiol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 11-Phenoxyundecane-1-thiol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
11-Phenoxyundecane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) can be employed.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 11-phenoxyundecanol.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
11-Phenoxyundecane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 11-Phenoxyundecane-1-thiol involves its interaction with molecular targets through the thiol group. This interaction can lead to the formation of disulfide bonds, which play a crucial role in various biochemical pathways. The phenoxy group can also participate in aromatic interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-Mercapto-1-undecanol
- 11-Phenoxyundecane
- 1-Undecanethiol
Uniqueness
11-Phenoxyundecane-1-thiol is unique due to the presence of both a phenoxy group and a thiol group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
204995-92-6 |
|---|---|
Formule moléculaire |
C17H28OS |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
11-phenoxyundecane-1-thiol |
InChI |
InChI=1S/C17H28OS/c19-16-12-7-5-3-1-2-4-6-11-15-18-17-13-9-8-10-14-17/h8-10,13-14,19H,1-7,11-12,15-16H2 |
Clé InChI |
JLIQHMJMZTWHPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


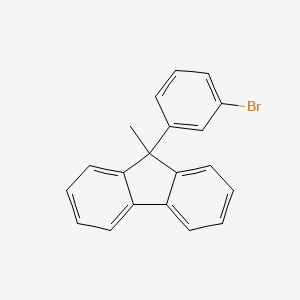


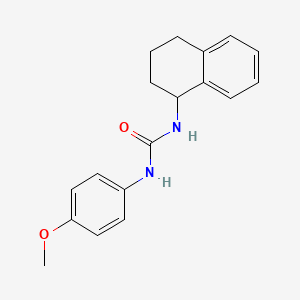
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
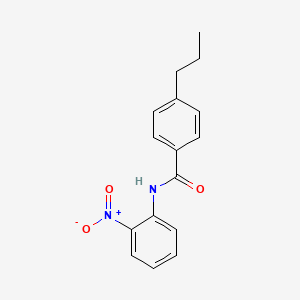

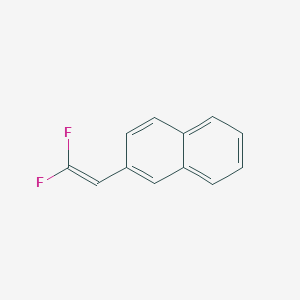
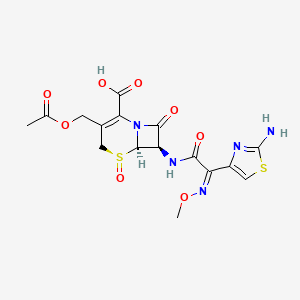

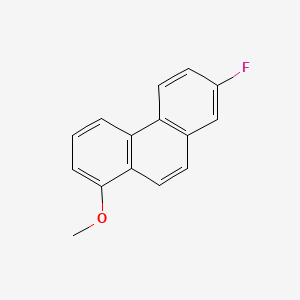
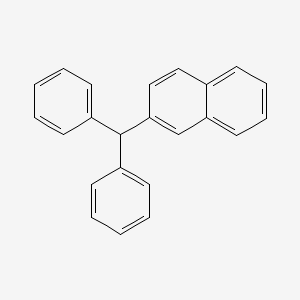
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
